molecular formula C14H18N2O3 B12903131 N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide CAS No. 872883-50-6

N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide

Cat. No.: B12903131
CAS No.: 872883-50-6
M. Wt: 262.30 g/mol
InChI Key: ZPGQLSPDKBMJNC-UHFFFAOYSA-N
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Description

N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide is a synthetic acetamide derivative characterized by a pyrrolidinone-substituted ethoxy linker attached to a phenylacetamide backbone.

Properties

CAS No.

872883-50-6

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]acetamide

InChI

InChI=1S/C14H18N2O3/c1-11(17)15-12-4-6-13(7-5-12)19-10-14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17)

InChI Key

ZPGQLSPDKBMJNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide typically involves the reaction of 4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)benzaldehyde with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Core Structure Substituents/Modifications Pharmacological Activity Key Features References
Target Compound Phenylacetamide 2-Oxo-2-(pyrrolidin-1-yl)ethoxy Not explicitly reported Pyrrolidinone ring enhances polarity; ethoxy linker improves conformational flexibility.
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) Phenylacetamide 4-Methylpiperazinyl sulfonyl Analgesic (comparable to paracetamol) Sulfonamide group increases solubility; piperazine enhances CNS penetration.
NE-018 (Lenalidomide derivative) Thieno-triazolo-diazepine + PEG linker Complex chain with proteolysis-targeting chimera (PTC) motif Antineoplastic (targets protein degradation) High molecular weight; designed for ubiquitin-proteasome system engagement.
AG023PSY Phenylacetamide 2-Ethylphenoxy, 2-methyl-4-(pyrrolidin-1-yl)phenyl Laboratory use (hazardous) Ethylphenoxy group increases lipophilicity; pyrrolidine contributes to basicity.
2,4-Dichlorophenylacetamide derivative (I) Pyrazol-4-yl acetamide 2,4-Dichlorophenyl, pyrazole ring Structural model Chlorine atoms enhance steric bulk; hydrogen-bonded dimers stabilize crystal lattice.
4n (Thieno-pyrimidinyl derivative) Phenylacetamide Chloro-fluorophenyl, thieno-pyrimidinylamino Kinase inhibition (assumed) Thieno-pyrimidine scaffold enables ATP-competitive binding; halogen atoms improve potency.
N-(4-Hydroxyphenyl)acetamide Phenylacetamide Hydroxyl group Broad applications (precursor/metabolite) Hydroxyl group increases polarity; simpler structure aids metabolic conjugation.

Pharmacological Activity and Mechanism

  • Analgesic Analogs: Compound 35 (piperazinyl sulfonyl) demonstrated superior analgesic activity compared to paracetamol, likely due to sulfonamide-enhanced solubility and piperazine-mediated CNS effects .
  • Kinase Inhibitors: Compound 4n (thieno-pyrimidinyl) exemplifies acetamides modified for kinase inhibition. The target compound lacks the heteroaromatic scaffold critical for ATP-binding pocket interactions, suggesting divergent mechanisms .
  • Safety Profiles: AG023PSY (ethylphenoxy-pyrrolidine) exhibits acute oral toxicity (H302) and respiratory irritation (H335), highlighting how lipophilic substituents may exacerbate adverse effects . The target compound’s oxo-pyrrolidinyl group could mitigate toxicity by reducing metabolic instability.

Physicochemical and Crystallographic Properties

  • Crystal Packing: The dichlorophenyl analog (Compound I) forms R₂²(10) hydrogen-bonded dimers, enhancing thermal stability . The target compound’s pyrrolidinone ring may promote similar intermolecular interactions, though steric effects from the ethoxy linker could alter packing efficiency.
  • Solubility and Lipophilicity: Piperazine and sulfonamide groups in Compound 35 improve aqueous solubility, whereas the target compound’s pyrrolidinone and ethoxy groups balance polarity and membrane permeability .

Biological Activity

N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H18N2O3, with a molecular weight of approximately 262.3 g/mol. Its structure includes a pyrrolidinyl moiety linked to an ethoxyphenyl group, which is characteristic of many bioactive compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminophenylacetic acid with pyrrolidine and acetic anhydride. This multi-step synthesis allows for selective formation while minimizing side reactions. The purification process often employs column chromatography to isolate the desired product in high purity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Initial studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. A notable case study demonstrated its efficacy against breast cancer cell lines (MCF7), where it exhibited significant cytotoxicity.

Cell LineIC50 (μM)Reference
MCF712.5
A54915.0

The mechanism by which this compound exerts its effects is believed to involve modulation of specific cellular pathways. It may interact with various receptors and enzymes, potentially affecting signaling pathways related to cell survival and proliferation.

Inhibition Studies

In vitro studies have shown that the compound can inhibit key enzymes involved in cancer progression. For example, it has been reported to inhibit the activity of carbonic anhydrase, which is crucial for tumor growth and metastasis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics, although further studies are needed to elucidate its metabolic pathways and excretion routes.

Case Studies

Several case studies have highlighted the compound's potential in treating specific conditions:

  • Breast Cancer Treatment : A study involving MCF7 cells indicated that this compound significantly reduced cell viability compared to control groups, suggesting its potential as a chemotherapeutic agent.
  • Inflammatory Disorders : Another investigation focused on the anti-inflammatory properties of the compound, revealing its ability to reduce pro-inflammatory cytokine production in vitro.

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